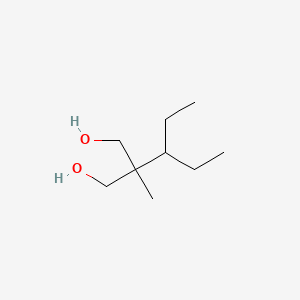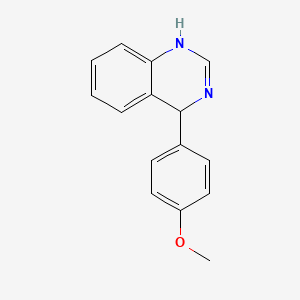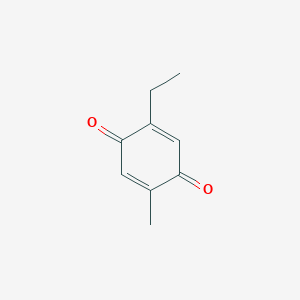
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane is a synthetic organic compound known for its unique chemical structure and properties. It is a colorless, dense liquid with a sweet odor and is primarily used in industrial applications. This compound is part of the larger family of chlorinated ethanes, which are known for their use as solvents, intermediates in chemical synthesis, and in various industrial processes.
Métodos De Preparación
The synthesis of 1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane typically involves the chlorination of ethane derivatives. One common method is the chlorination of 1,1,2-trichloroethane, which involves the addition of chlorine to the compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity . Industrial production methods often involve large-scale chlorination processes, where the reaction conditions are optimized for maximum efficiency and minimal by-products.
Análisis De Reacciones Químicas
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated by-products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, leading to the formation of less chlorinated ethanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Aplicaciones Científicas De Investigación
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of chlorinated drugs.
Mecanismo De Acción
The mechanism of action of 1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane involves its interaction with various molecular targets. The compound is absorbed into the body through passive diffusion and is distributed throughout the body. It primarily affects the liver, where it undergoes metabolic transformation. The pathways involved include the cytochrome P450 enzyme system, which facilitates the oxidation and subsequent detoxification of the compound .
Comparación Con Compuestos Similares
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane can be compared with other chlorinated ethanes such as:
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and intermediate in chemical synthesis.
1,1,1,2-Tetrachloroethane: Used in the production of wood stains and varnishes.
1,1,2-Trichloroethane: Commonly used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
36458-84-1 |
|---|---|
Fórmula molecular |
C4H3Cl7O |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
1,1,1,2-tetrachloro-2-(2,2,2-trichloroethoxy)ethane |
InChI |
InChI=1S/C4H3Cl7O/c5-2(4(9,10)11)12-1-3(6,7)8/h2H,1H2 |
Clave InChI |
CSVWIQQJQWJBDO-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
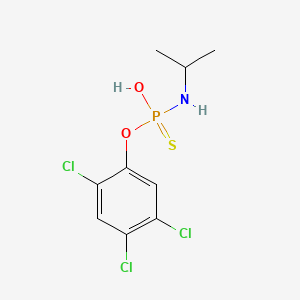
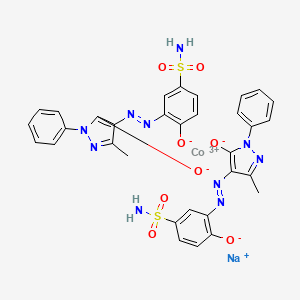
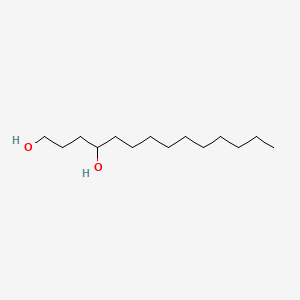
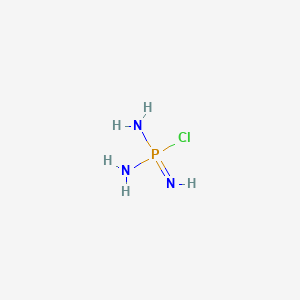
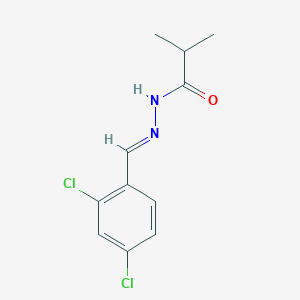
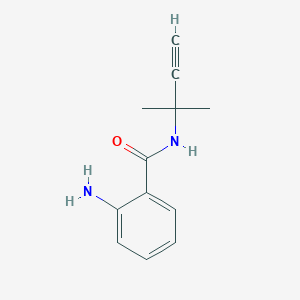

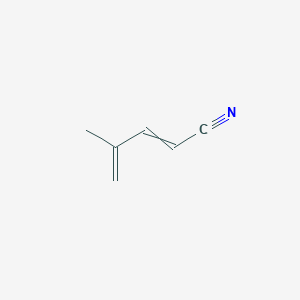

![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
